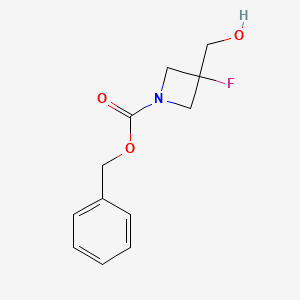

Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-12(9-15)7-14(8-12)11(16)17-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRDGFXHPHNMFIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)(CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate: A Keystone Building Block for Next-Generation Therapeutics

CAS Number: 1374658-54-4[1][2][3]

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorinated Azetidines in Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[4][5][6] Its inherent ring strain and three-dimensional character offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties when incorporated into drug candidates.[5][6] The strategic introduction of fluorine to the azetidine ring, as seen in Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, further amplifies its utility. Fluorination is a well-established strategy in drug design to modulate pKa, enhance membrane permeability, and block metabolic pathways, often leading to superior pharmacokinetic profiles.[7]

This guide provides a comprehensive overview of this compound, a key building block particularly relevant in the field of targeted protein degradation (TPD). Its bifunctional nature—a protected amine for linker attachment and a fluorinated hydroxymethyl group for introducing a stereochemically defined exit vector—makes it an invaluable tool for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutic modalities.[1][8]

Physicochemical Properties

A clear understanding of the fundamental properties of this building block is essential for its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1374658-54-4 | [1][2][3] |

| Molecular Formula | C12H14FNO3 | [1][2][3] |

| Molecular Weight | 239.25 g/mol | [2] |

| Appearance | White to off-white solid (typical) | Inferred from general chemical properties |

| Purity | ≥95% | [9] |

| Storage | Room temperature | [1][3] |

Proposed Synthesis Pathway and Mechanistic Rationale

While specific vendor-proprietary synthesis routes for this compound are not publicly disclosed, a scientifically sound pathway can be proposed based on established methodologies for the synthesis of 3-fluoro-azetidine derivatives.[3] The following multi-step synthesis illustrates a plausible approach, emphasizing the causality behind each transformation.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1374658-54-4|this compound|BLD Pharm [bldpharm.com]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labsolu.ca [labsolu.ca]

- 9. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the predicted physicochemical properties and analytical methodologies for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. Due to a lack of publicly available experimental data for this specific compound, this guide is largely based on theoretical predictions, established principles of physical organic chemistry, and data from structurally related analogs. All protocols described herein are illustrative and should be adapted and validated in a laboratory setting.

Introduction: A Novel Building Block in Medicinal Chemistry

This compound is a unique trifunctional azetidine derivative that has emerged as a valuable building block in modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders[1][2][3]. Its rigid four-membered ring, substituted with a fluorine atom and a hydroxymethyl group, offers a distinct three-dimensional scaffold that can be exploited to modulate the physicochemical and pharmacological properties of lead compounds. The benzyl carbamate protecting group provides stability and allows for facile deprotection to reveal a secondary amine for further synthetic elaboration.

This guide provides a detailed examination of the core physicochemical properties of this compound, offering insights into its handling, characterization, and potential applications.

Molecular Structure and Key Features

The structure of this compound incorporates several key features that dictate its chemical behavior:

-

Azetidine Ring: A strained four-membered saturated heterocycle that imparts conformational rigidity.

-

Tertiary Fluoride: The fluorine atom at the C3 position significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.

-

Hydroxymethyl Group: A primary alcohol at C3 that can act as a hydrogen bond donor and a handle for further functionalization.

-

Benzyl Carbamate (Cbz): A common protecting group for the azetidine nitrogen, which is stable under a range of conditions and can be removed by hydrogenolysis.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of this compound.

| Property | Value | Source/Justification |

| Molecular Formula | C12H14FNO3 | [1][2][3] |

| Molecular Weight | 239.25 g/mol | [1][2] |

| CAS Number | 1374658-54-4 | [1][2][3] |

| Appearance | White to off-white solid (predicted) | Based on common organic compounds of similar size and functionality. |

| Melting Point | Not available. Predicted to be a solid at room temperature. | The presence of polar functional groups and a rigid ring system suggests a higher melting point than a corresponding acyclic analog. |

| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | High molecular weight and polarity make it non-volatile. |

| Solubility | Predicted to be soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water and non-polar solvents like hexanes. | The presence of both polar (hydroxyl, carbamate) and non-polar (benzyl) groups suggests solubility in a range of organic solvents. |

| pKa | Not available. The azetidine nitrogen is non-basic due to the electron-withdrawing carbamate group. | The lone pair of the nitrogen atom is delocalized into the carbonyl group of the Cbz protector. |

| LogP | Not available. Predicted to be moderately lipophilic. | The benzyl group increases lipophilicity, while the hydroxyl and fluoro groups have a more complex effect. Fluorine can increase or decrease lipophilicity depending on the molecular context. |

| Storage | Room temperature | [1][3] |

Synthesis and Purification

Caption: A plausible synthetic workflow for this compound.

A Chinese patent describes a general method for the synthesis of 3-fluoro azetidine derivatives which involves N-protection, esterification, and a fluoro-reaction, supporting the feasibility of this proposed pathway[4].

Illustrative Purification Protocol: Flash Column Chromatography

Rationale: Flash column chromatography is the standard method for purifying organic compounds of moderate polarity. The choice of solvent system is critical for achieving good separation.

Step-by-Step Protocol:

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexanes).

-

Loading: Carefully load the silica-adsorbed crude product onto the top of the column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Caption: A standard analytical workflow for the characterization of the title compound.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic CH₂ group (around 5.1 ppm), and distinct signals for the azetidine and hydroxymethyl protons. The fluorine atom will cause splitting of adjacent proton signals.

-

¹³C NMR: The carbon NMR will show characteristic signals for the carbonyl of the carbamate, the aromatic carbons, the benzylic carbon, and the carbons of the azetidine ring. The carbon atom bearing the fluorine will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom.

-

IR Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-F bond vibrations.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should show the protonated molecular ion [M+H]⁺ at m/z 240.1.

Applications in Drug Discovery

The unique structural features of this compound make it a highly attractive building block for introducing fluorine and a rigid, functionalized scaffold into drug candidates.

-

Protein Degraders: Its classification as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs and molecular glues, where the azetidine moiety can serve as a linker component or part of the ligand for the E3 ligase or the target protein[1][3].

-

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolism, thereby increasing the half-life of a drug molecule.

-

Conformational Constraint: The rigid azetidine ring can lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for its biological target.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the title compound is not available, data from the non-fluorinated analog, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate, suggests that it should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry. While detailed experimental data on its physicochemical properties are currently limited in the public domain, this guide provides a solid theoretical framework for its synthesis, characterization, and application. As this compound becomes more widely used, it is anticipated that a greater body of experimental data will become available, further solidifying its role in the development of novel therapeutics.

References

- CN105384673B - The synthetic method of 3 fluoro azetidine derivatives. Google Patents.

-

Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Available at: [Link].

-

SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Available at: [Link].

-

This compound, min 97%, 500 mg. CP Lab Safety. Available at: [Link].

-

This compound [P46798]. ChemUniverse. Available at: [Link].

-

3-Hydroxymethyl-azetidine-1-carboxylic acid benzyl ester | C12H15NO3. PubChem. Available at: [Link].

-

1-Boc-3-fluoroazetidine-3-methanol | C9H16FNO3. PubChem. Available at: [Link].

-

Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link].

-

Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Available at: [Link].

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

-

3-hydroxymethyl-azetidine-1-carboxylic acid benzyl ester. PubChemLite. Available at: [Link].

-

benzyl 3-(2-tosylhydrazineyl)azetidine-1-carboxylate. Knight Chemicals Online. Available at: [Link].

-

This compound, 95% Purity, C12H14FNO3, 1 gram. CP Lab Safety. Available at: [Link].

- AU2020408908A1 - Furoindazole derivatives. Google Patents.

Sources

A Technical Guide to the Spectral Analysis of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate

This in-depth technical guide provides a comprehensive analysis of the expected mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectral data for Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel fluorinated heterocyclic compounds. By detailing the theoretical underpinnings of the spectral features and providing robust experimental protocols, this guide serves as a practical resource for the unambiguous structural elucidation of this important chemical entity.

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

Azetidine rings are valuable scaffolds in drug discovery, offering a unique three-dimensional geometry that can enhance binding to biological targets. The introduction of fluorine into organic molecules is a widely employed strategy to modulate key physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This compound, with its combination of a strained azetidine ring, a fluorine atom, and a readily modifiable hydroxymethyl group, represents a key building block for the synthesis of novel therapeutic agents. Accurate and thorough spectral characterization is paramount to confirming the identity and purity of this and related compounds, ensuring the reliability of subsequent biological and pharmacological studies.

Molecular and Spectroscopic Overview

Chemical Structure:

Molecular Formula: C₁₂H₁₄FNO₃[1]

Molecular Weight: 239.25 g/mol [1]

The structural features of this molecule, including the benzyl carbamate (Cbz) protecting group, the quaternary carbon bearing a fluorine atom and a hydroxymethyl group, and the strained azetidine ring, will give rise to a unique and predictable set of signals in both mass and NMR spectroscopy.

Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI) is the preferred method for the mass analysis of this polar, non-volatile molecule. ESI is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with alkali metals (e.g., [M+Na]⁺), with minimal in-source fragmentation.[2][3]

Experimental Protocol for ESI-MS Data Acquisition

A standard protocol for acquiring high-resolution mass spectrometry (HRMS) data for this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve the sample in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.

-

Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.[4]

-

If necessary, add a small amount of formic acid (0.1% v/v) to the final solution to promote protonation.

-

-

Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

-

Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Optimize key ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to maximize the signal intensity of the molecular ion.

-

ESI-MS Workflow Diagram

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate for the Research Scientist

This technical guide provides an in-depth overview of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate, a valuable building block for researchers, medicinal chemists, and drug development professionals. This document covers its commercial availability, synthetic pathways, chemical properties, and potential applications, with a focus on providing practical insights for laboratory use.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as crucial scaffolds in medicinal chemistry. Their rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. The introduction of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and pKa. Consequently, fluorinated azetidines are highly sought-after motifs in the design of novel therapeutics. This compound, with its strategically placed fluorine atom and a versatile hydroxymethyl group, offers a unique combination of features for library synthesis and lead optimization in drug discovery programs.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. When sourcing this compound, it is crucial to consider purity, available analytical data, and lead times.

| Supplier | Product Number | CAS Number | Purity | Notes |

| ChemUniverse | P46798 | 1374658-54-4 | 97% | Available in gram to multi-gram quantities.[1] |

| CP Lab Safety | - | 1374658-54-4 | 95% | Offered in 1-gram packaging.[2] |

| BLD Pharm | - | 1374658-54-4 | - | Provides access to NMR, HPLC, and other analytical data upon request.[3] |

Note: The non-fluorinated analog, Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 618446-42-7), is also commercially available from suppliers like Alchem Pharmtech and CP Lab Safety and can serve as a useful starting material for synthesis or as a comparator in biological assays.[4][5]

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Fluorination

The introduction of a fluorine atom at the C3 position of the azetidine ring can be achieved using an electrophilic fluorine source. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a common and relatively safe reagent for this transformation.

Sources

- 1. Selectfluor [commonorganicchemistry.com]

- 2. SelectFluor - Enamine [enamine.net]

- 3. Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. Fluorination - Wordpress [reagents.acsgcipr.org]

The Strategic Incorporation of Fluorinated Azetidines in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart desirable physicochemical and pharmacokinetic properties.[1] The strategic introduction of fluorine into this strained ring system further amplifies its utility, offering a powerful tool to modulate basicity, lipophilicity, metabolic stability, and conformational preference.[2][3] This guide provides a comprehensive overview of the synthesis, properties, and applications of fluorinated azetidines in drug discovery. It delves into the causal relationships behind their enhanced pharmacological profiles and offers detailed protocols for their synthesis and analysis, underscoring their growing importance in the development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

Azetidines have garnered significant attention in drug discovery due to their unique structural and electronic features.[4] Their inherent ring strain and sp³-rich character contribute to improved solubility, metabolic stability, and receptor binding affinity compared to their five- and six-membered counterparts.[1][5] Azetidines serve as versatile bioisosteres for other cyclic and acyclic moieties, providing novel exit vectors for molecular elaboration and access to unexplored chemical space.[5][6]

The incorporation of fluorine, the most electronegative element, into organic molecules is a well-established strategy in medicinal chemistry to fine-tune their properties.[3] When applied to the azetidine ring, fluorination offers a synergistic approach to overcoming common drug development hurdles. This guide will explore the multifaceted role of fluorinated azetidines, from their fundamental physicochemical properties to their successful application in clinical candidates.

Physicochemical and Pharmacokinetic Impact of Fluorination

The introduction of fluorine into the azetidine ring profoundly influences its key physicochemical properties, which in turn dictates its pharmacokinetic behavior.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the azetidine nitrogen. The extent of this pKa reduction is dependent on the number and position of the fluorine atoms.[2][7] This modulation is a critical tool for medicinal chemists, as excessively high basicity can lead to off-target effects and poor pharmacokinetic profiles.

Table 1: Impact of Fluorination on Azetidine pKa

| Compound | pKa | Reference |

| Azetidine | 11.29 | [8] |

| 3-Fluoroazetidine | 8.68 | [2] |

| 3,3-Difluoroazetidine | 5.95 | [2] |

This table clearly demonstrates the substantial decrease in pKa with increasing fluorination, providing a quantitative measure of the inductive effect of fluorine.

Conformational Control and Ring Pucker

Fluorination can exert significant control over the conformational preferences of the azetidine ring. The gauche effect and electrostatic interactions between the fluorine atom(s) and the nitrogen lone pair or a protonated nitrogen can stabilize specific ring puckers.[9][10] This conformational rigidity can pre-organize the molecule for optimal binding to its biological target, thereby enhancing potency and selectivity.

Caption: Fluorination stabilizes a preferred ring pucker in azetidines.

Metabolic Stability

A primary driver for the use of fluorinated motifs in drug design is the enhancement of metabolic stability.[3][11] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] By strategically placing fluorine atoms at metabolically vulnerable positions on the azetidine ring, chemists can block these "soft spots" and increase the drug's half-life.[13]

Synthesis of Fluorinated Azetidines

The synthesis of fluorinated azetidines has evolved significantly, with several robust methods now available to access these valuable building blocks.

Electrophilic Fluorination

One common approach involves the electrophilic fluorination of a pre-formed azetidine ring. This is typically achieved using reagents such as N-fluorobenzenesulfonimide (NFSI).

Experimental Protocol: Synthesis of N-Boc-3-fluoroazetidine [14]

-

Starting Material: N-Boc-azetidine.

-

Base: Lithium hexamethyldisilazide (LiHMDS) is added to a solution of N-Boc-azetidine in tetrahydrofuran (THF) at -78 °C to generate the corresponding lithiated species.

-

Fluorinating Agent: A solution of NFSI in THF is then added dropwise to the reaction mixture.

-

Quenching and Workup: The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography to yield N-Boc-3-fluoroazetidine.

Nucleophilic Fluorination

Alternatively, nucleophilic fluorination can be employed, often involving the ring-opening of an appropriate precursor followed by cyclization. A notable method is the regioselective ring opening of aziridines with a fluoride source.[15] Another approach involves the use of diethylaminosulfur trifluoride (DAST) or other similar reagents to convert a hydroxyl group to a fluorine atom.

Ring Expansion and Cycloaddition Strategies

More advanced strategies include ring-expansion reactions and various cycloaddition methodologies.[16] These methods offer access to a wider range of substituted and functionalized fluorinated azetidines.

Caption: Key synthetic strategies for accessing fluorinated azetidines.

Applications in Drug Design and Case Studies

The unique properties of fluorinated azetidines have led to their incorporation into a variety of drug candidates across different therapeutic areas.[17][18]

Fluorinated Azetidines as Bioisosteres

Fluorinated azetidines can serve as effective bioisosteres for other functional groups, offering an alternative with improved properties.[2] For example, a 3,3-difluoroazetidine moiety can act as a bioisostere for a carbonyl group or a gem-dimethyl group, providing similar steric bulk but with altered electronics and polarity.[2]

Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In the development of inhibitors for DPP-IV, a target for type 2 diabetes, fluorinated azetidines have shown significant promise.[13] A study by Hulin et al. demonstrated that cyclohexylglycine amides of fluorinated azetidines displayed unexpectedly potent activity.[13] The fluorination likely influenced the conformation of the azetidine ring, leading to a more favorable interaction with the enzyme's active site.

Case Study: Antibacterial Agents

The azetidine ring has been incorporated into quinolone antibiotics to improve their activity against resistant bacterial strains.[18] Fluorination of the azetidine moiety in these compounds can further enhance their potency and pharmacokinetic properties, offering a potential strategy to combat antibiotic resistance.

Conclusion and Future Perspectives

Fluorinated azetidines represent a powerful and versatile tool in the medicinal chemist's armamentarium. Their ability to modulate key drug-like properties in a predictable manner makes them highly attractive for lead optimization and the design of novel therapeutics.[1] As synthetic methodologies continue to advance, providing access to a greater diversity of fluorinated azetidine building blocks, their application in drug discovery is expected to expand even further. The continued exploration of these unique scaffolds holds great promise for the development of safer and more effective medicines.

References

-

pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available from: [Link].

-

Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. 2017-09-27. Available from: [Link].

-

Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate. Available from: [Link].

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. PMC - NIH. Available from: [Link].

- The synthetic method of 3 fluoro azetidine derivatives. Google Patents.

-

Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. Mendeley. 2019-09-08. Available from: [Link].

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. 2021-03-24. Available from: [Link].

-

Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. Available from: [Link].

-

Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PMC - NIH. Available from: [Link].

-

Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline[13]. ResearchGate. Available from: [Link].

-

(A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available from: [Link].

-

The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. Available from: [Link].

-

Examples of azetidine‐based bioisosters. ResearchGate. Available from: [Link].

-

Synthesis of Azetidines. Available from: [Link].

-

Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available from: [Link].

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link].

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2026-01-06. Available from: [Link].

-

On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. 2026-01-08. Available from: [Link].

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. 2021-06-10. Available from: [Link].

-

The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. 2021-04-13. Available from: [Link].

-

Scheme 2: Hyperconjugation rigidifies the ring pucker of a fluorinated... ResearchGate. Available from: [Link].

-

Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. NIH. Available from: [Link].

-

New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Available from: [Link].

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PubMed. 2024-02-22. Available from: [Link].

-

Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. SCIRP. Available from: [Link].

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH. Available from: [Link].

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. Available from: [Link].

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. 2026-01-06. Available from: [Link].

-

Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. 2025-10-31. Available from: [Link].

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Available from: [Link].

-

3-Fluoroazetidine hydrochloride. Immunomart. Available from: [Link].

-

The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link].

-

The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. 2025-08-06. Available from: [Link].

-

Biologically active azetidines. ResearchGate. Available from: [Link].

-

Azetidines of pharmacological interest. PubMed. 2021-06-29. Available from: [Link].

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 15. Synthesis of Fluorine-Containing ... preview & related info | Mendeley [mendeley.com]

- 16. Synthesis of Azetidines [manu56.magtech.com.cn]

- 17. researchgate.net [researchgate.net]

- 18. lifechemicals.com [lifechemicals.com]

The Strategic Deployment of Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The confluence of fluorine chemistry and strained ring systems has catalyzed the development of novel molecular scaffolds with profound implications for medicinal chemistry. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered considerable attention for its ability to impart favorable physicochemical properties upon bioactive molecules. This guide provides an in-depth technical exploration of a particularly valuable building block: Benzyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate. We will dissect its synthesis, elucidate its nuanced reactivity, and showcase its application as a strategic tool in the design and synthesis of next-generation therapeutics. This document is intended to serve as a practical resource for researchers at the forefront of drug discovery, offering not just protocols, but the underlying scientific rationale to empower innovative molecular design.

The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The azetidine ring, once a synthetic curiosity, is now a well-established motif in contemporary drug design.[1][2][3] Its incorporation into molecular frameworks offers a multitude of advantages:

-

Improved Physicochemical Properties: Azetidines can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, key parameters in optimizing drug-like properties.[3]

-

Three-Dimensionality: The puckered nature of the azetidine ring introduces three-dimensional character to otherwise planar molecules, often leading to improved binding affinity and selectivity for biological targets.

-

Novel Chemical Space: The unique steric and electronic properties of azetidines allow for the exploration of novel chemical space, providing opportunities to develop intellectual property and overcome existing patent limitations.

-

Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other functional groups, such as gem-dimethyl groups or other cyclic systems, offering a strategy to fine-tune molecular properties.

The strategic introduction of fluorine to the azetidine scaffold further amplifies its utility. The unique properties of fluorine, including its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pKa, conformation, and metabolic fate.[4][5]

Synthesis of this compound: A Strategic Approach

The synthesis of the title compound, while not trivial, can be accomplished through a logical sequence of reactions, starting from readily available materials. The presented pathway is a plausible and efficient route, drawing upon established methodologies for the synthesis of functionalized azetidines.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a practical approach to the target molecule. The core strategy involves the sequential introduction of the hydroxyl and fluorine functionalities onto a protected azetidin-3-one precursor.

Caption: Retrosynthetic analysis of the target building block.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 1-Cbz-3-azetidinone

The synthesis commences with the preparation of the key intermediate, 1-Cbz-3-azetidinone. This can be achieved through the oxidation of the corresponding alcohol, which is accessible from the cyclization of epichlorohydrin with benzylamine.

Protocol:

-

Synthesis of N-Cbz-3-hydroxyazetidine: To a solution of benzylamine in a suitable solvent (e.g., methanol), epichlorohydrin is added dropwise at a controlled temperature. The resulting amino alcohol is then protected with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to yield N-Cbz-3-hydroxyazetidine.

-

Oxidation to 1-Cbz-3-azetidinone: The N-Cbz-3-hydroxyazetidine is oxidized to the corresponding ketone using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is purified by column chromatography to afford 1-Cbz-3-azetidinone.

Causality of Experimental Choices: The use of the Cbz protecting group is strategic. It is stable under the oxidation conditions and can be readily removed at a later stage via hydrogenolysis. The choice of a mild oxidizing agent is crucial to prevent over-oxidation or degradation of the strained azetidine ring.

Step 2: Introduction of the Hydroxymethyl Group

The hydroxymethyl group is introduced at the C3 position via a nucleophilic addition to the ketone.

Protocol:

-

To a solution of 1-Cbz-3-azetidinone in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a solution of a suitable hydroxymethylating agent, such as the Grignard reagent derived from paraformaldehyde or a protected hydroxymethyl anion equivalent, is added slowly.

-

The reaction is stirred at low temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride.

-

The product, Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate, is extracted with an organic solvent and purified by column chromatography.

Step 3: Fluorination of the Tertiary Alcohol

The final step is the introduction of the fluorine atom. This is achieved by the fluorination of the tertiary alcohol using a deoxofluorinating agent.

Protocol:

-

To a solution of Benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate in an anhydrous chlorinated solvent (e.g., dichloromethane) at low temperature, a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred until completion as monitored by TLC.

-

The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.

-

The desired product, this compound, is extracted, dried, and purified by column chromatography.

Causality of Experimental Choices: DAST is a common and effective reagent for the deoxofluorination of alcohols. The reaction proceeds via an SN2-like mechanism, and careful control of the reaction temperature is necessary to minimize the formation of elimination byproducts. The use of an anhydrous solvent is critical as DAST reacts violently with water.

| Compound | Formula | MW | CAS No. |

| This compound | C₁₂H₁₄FNO₃ | 239.25 | 1374658-54-4 |

| 1-Cbz-3-azetidinone | C₁₁H₁₁NO₃ | 205.21 | 105258-93-3 |

| N-Cbz-3-hydroxyazetidine | C₁₁H₁₃NO₃ | 207.23 | 142253-55-2 |

Reactivity and Synthetic Utility

This compound is a versatile building block with two key functional handles for further elaboration: the hydroxymethyl group and the Cbz-protected nitrogen.

Caption: Key reaction pathways for the title building block.

Reactions at the Hydroxymethyl Group

The primary alcohol of the hydroxymethyl group can undergo a variety of standard transformations, including:

-

Mitsunobu Reaction: This allows for the introduction of a wide range of nucleophiles, including phenols and nitrogen heterocycles, with inversion of configuration if the carbon were chiral. A patent for the synthesis of furoindazole derivatives for the treatment of autoimmune diseases describes the use of this building block in a Mitsunobu reaction.

-

Etherification: Formation of ethers can be achieved under standard Williamson ether synthesis conditions.

-

Esterification: The alcohol can be readily acylated to form esters.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further opportunities for diversification.

Deprotection and Functionalization of the Azetidine Nitrogen

The Cbz group can be cleanly removed by catalytic hydrogenation (H₂, Pd/C) to liberate the secondary amine. This free amine is a versatile handle for a variety of coupling reactions:

-

N-Arylation and N-Alkylation: The secondary amine can participate in Buchwald-Hartwig or Ullmann couplings to introduce aryl or heteroaryl substituents. It can also be alkylated using standard procedures.

-

Amide Bond Formation: The amine can be acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form amides and sulfonamides, respectively.

Applications in Drug Discovery: A Case Study

The utility of this compound is exemplified in its application in the synthesis of potent and selective modulators of G protein-coupled receptors (GPCRs).[6][7][8][9][10] GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines.

In a recent patent, this building block was utilized in the synthesis of a series of furo[2,3-f]indazole derivatives as potent modulators of a specific GPCR implicated in autoimmune diseases.

Synthetic Scheme Outline:

Caption: Application in the synthesis of a GPCR modulator.

In this synthesis, the hydroxymethyl group of the title compound was coupled with a phenolic moiety on the furo[2,3-f]indazole core via a Mitsunobu reaction. Subsequent deprotection of the Cbz group allowed for further functionalization of the azetidine nitrogen, leading to the final target compounds. The incorporation of the 3-fluoro-3-(hydroxymethyl)azetidine moiety was crucial for achieving the desired potency and pharmacokinetic profile of the final drug candidates.

Conclusion

This compound has emerged as a powerful and versatile building block in modern medicinal chemistry. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The orthogonal reactivity of its functional groups provides medicinal chemists with a flexible platform for the synthesis of complex molecular architectures. The strategic incorporation of the fluorinated azetidine motif can lead to significant improvements in the drug-like properties of new chemical entities. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the judicious use of such rationally designed building blocks will undoubtedly play a pivotal role in the future of drug discovery.

References

-

Mughal, H., & Szostak, M. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(46), 8973-8988. [Link]

-

Singh, G. S., & Ombito, J. O. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2021(1), 20-59. [Link]

-

Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(77), 48753-48781. [Link]

-

Boyd, S., & Witulski, B. (2017). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Angewandte Chemie International Edition, 56(46), 14588-14591. [Link]

-

Zhang, T., & Morken, J. P. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9734-9739. [Link]

-

Genêt, J.-P., Durand, J.-O., Roland, S., Savignac, M., & Jung, F. (1997). Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Tetrahedron Letters, 38(1), 69–72. [Link]

-

Barrow, A. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(24), 10746–10755. [Link]

-

Barrow, A. S., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 144(24), 10746–10755. [Link]

-

ResearchGate. (2015). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. [Link]

- Google Patents. (2016).

-

MDPI. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

ResearchGate. (2018). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their bicyclic analogues) - valuable building blocks for drug discovery. [Link]

-

PubChem. (2023). 1-Boc-3-fluoroazetidine-3-methanol. [Link]

-

ResearchGate. (2018). Synthesis of key azetidine building block via N‐Ns‐aziridine 302. [Link]

-

Waller, C. L., et al. (2016). Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders. Advances in Pharmacology, 75, 1-33. [Link]

-

Wootten, D., Christopoulos, A., & Sexton, P. M. (2013). Novel Allosteric Modulators of G Protein-coupled Receptors. The Journal of Biological Chemistry, 288(18), 12411–12419. [Link]

-

Slosky, L. M., et al. (2021). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. [Link]

-

Slosky, L. M., et al. (2022). Designing allosteric modulators to change GPCR G protein subtype selectivity. Nature. [Link]

-

Gregory, K. J., & Sexton, P. M. (2019). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 62(1), 14-45. [Link]

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Allosteric Modulators of G Protein-Coupled Receptors: Future Therapeutics for Complex Physiological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of allosteric modulators that change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the 3-Fluoro-3-Substituted Azetidine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Strategic Value of Strained Rings and Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is relentless. Medicinal chemists continually seek scaffolds that can confer improved potency, selectivity, metabolic stability, and pharmacokinetic profiles. Among the myriad of structural motifs, small, strained rings, and specifically the azetidine core, have emerged as powerful tools.[1][2][3] The four-membered azetidine ring, with its inherent strain and defined three-dimensional geometry, offers a unique conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[1][4]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, lipophilicity (LogP), metabolic stability, and binding affinity.[5] When the benefits of a strained azetidine ring are combined with the nuanced effects of fluorine, a truly powerful scaffold emerges: the 3-fluoro-3-substituted azetidine. This guide provides an in-depth exploration of the synthesis, properties, and applications of this increasingly important structural motif for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Accessing the 3-Fluoro-3-Substituted Azetidine Core

The construction of the 3,3-disubstituted azetidine ring, particularly with the challenge of installing a fluorine atom at a quaternary center, requires a strategic and often tailored synthetic approach. The choice of method is dictated by the desired substituents, required stereochemistry, and scalability.

Deoxofluorination of 3-Hydroxy-3-Substituted Azetidines: A Key Transformation

A prevalent and effective strategy for the synthesis of 3-fluoro-3-substituted azetidines is the deoxofluorination of a corresponding 3-hydroxy-3-substituted precursor. This approach is advantageous as it allows for the independent establishment of the C3-substituent prior to the often-challenging fluorination step.

The causality behind this experimental choice lies in the accessibility of 3-hydroxyazetidine precursors. These can be readily synthesized through methods such as the addition of organometallic reagents to N-protected azetidin-3-ones.[6] Once the tertiary alcohol is in place, deoxofluorination can be achieved using a variety of reagents. Diethylaminosulfur trifluoride (DAST) and its analogues are commonly employed for this transformation.[7]

The mechanism of deoxofluorination with DAST proceeds through the formation of an intermediate fluorosulfite ester, which then undergoes an SN2-type displacement by fluoride, with the loss of sulfur dioxide and diethylamine. The stereochemical outcome of this reaction can be influenced by the substrate and reaction conditions, but often proceeds with inversion of configuration if the hydroxyl-bearing carbon is chiral.

Experimental Protocol: Synthesis of N-Boc-3-fluoro-3-(methoxycarbonyl)azetidine [7]

This protocol is adapted from a patented procedure and illustrates the deoxofluorination of a 3-hydroxyazetidine derivative.

Step 1: Synthesis of N-Boc-3-hydroxy-3-(methoxycarbonyl)azetidine

-

To a solution of N-Boc-azetidin-3-one (1.0 eq.) in an appropriate solvent such as THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq.).

-

Stir the resulting enolate for 30 minutes at -78 °C.

-

Add methyl chloroformate (1.2 eq.) and allow the reaction to slowly warm to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by column chromatography to yield N-Boc-3-hydroxy-3-(methoxycarbonyl)azetidine.

Step 2: Deoxofluorination

-

Dissolve N-Boc-3-hydroxy-3-(methoxycarbonyl)azetidine (1.0 eq.) in anhydrous dichloromethane in a fluorinated polyethylene vessel.

-

Cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) to the cooled solution.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford N-Boc-3-fluoro-3-(methoxycarbonyl)azetidine.

Caption: Mechanism of Deoxofluorination using DAST.

[2+2] Photocycloaddition: The Aza Paternò-Büchi Reaction

For the construction of more complex, polysubstituted azetidines, the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct and atom-economical approach.[8][9] This method allows for the formation of the azetidine ring and the introduction of substituents in a single step. The reaction is typically initiated by photochemical excitation of the imine to a triplet state, which then adds to the alkene.

Recent advances have enabled these reactions to be carried out under visible light using a photosensitizer, which offers milder and more selective reaction conditions.[8] The regioselectivity and stereoselectivity of the cycloaddition are influenced by the electronic and steric properties of both the imine and the alkene.

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [8]

This generalized protocol is based on recent literature for the synthesis of functionalized azetidines.

-

In a reaction vessel equipped with a magnetic stir bar, combine the N-sulfamoyl fluoride-substituted imine (1.0 eq.), the alkene (3.0-10.0 eq.), and the photocatalyst (e.g., a thioxanthone derivative, 10 mol%).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

-

Add anhydrous, degassed solvent (e.g., dichloromethane).

-

Irradiate the stirred reaction mixture with a suitable wavelength LED (e.g., 390 nm) at ambient temperature for 16-24 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting diastereomers by flash column chromatography on silica gel.

Caption: Simplified workflow of the Aza Paternò-Büchi reaction.

Physicochemical Properties and Conformational Analysis

The introduction of a 3-fluoro-3-substituent motif has profound effects on the physicochemical properties and conformational behavior of the azetidine ring.

Impact on Basicity (pKa) and Lipophilicity (LogP)

Fluorine's strong electron-withdrawing nature significantly impacts the basicity of the azetidine nitrogen. The introduction of a fluorine atom at the C3 position lowers the pKa of the conjugate acid compared to the non-fluorinated analogue. This reduction in basicity can be highly advantageous in drug design, as it can mitigate off-target effects associated with highly basic amines, such as hERG channel inhibition.

The effect on lipophilicity is more nuanced. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. The overall impact on LogP depends on the nature of the second substituent at the C3 position and the overall molecular context. In many cases, the introduction of fluorine can lead to a modest increase in lipophilicity.

| Compound | Structure | pKa (Conjugate Acid) | cLogP |

| N-Benzylazetidine | ~9.5 | 2.1 | |

| N-Benzyl-3-fluoroazetidine | ~7.5 | 2.3 | |

| N-Benzyl-3-phenylazetidine | ~9.0 | 3.8 | |

| N-Benzyl-3-fluoro-3-phenylazetidine | ~7.0 | 4.0 |

Note: The pKa and cLogP values are estimations based on literature data for similar compounds and computational models to illustrate trends.

Conformational Preferences: The Puckered Ring

The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering is influenced by the substituents on the ring. In 3,3-disubstituted azetidines, the substituents can adopt either axial or equatorial positions relative to the puckered ring.

Computational studies and analogies to other fluorinated N-heterocycles suggest that the C-F bond can participate in stabilizing hyperconjugative and electrostatic interactions with the nitrogen lone pair or the C-N bonds.[10] In the protonated state, a C-F···N+ charge-dipole interaction can further influence the conformational preference of the ring, potentially favoring a pucker that brings the fluorine and the nitrogen into a specific orientation.[10] This conformational locking can be a powerful tool for holding a second substituent in a well-defined vector for interaction with a biological target.

Caption: Conformational isomers of a 3-fluoro-3-substituted azetidine.

Applications in Medicinal Chemistry: Case Studies

The 3-fluoro-3-substituted azetidine scaffold has found application in a variety of therapeutic areas, where its unique properties have been leveraged to overcome challenges in drug design.

Case Study 1: Modulators of the Central Nervous System (CNS)

In the development of CNS-active drugs, fine-tuning of basicity is crucial for managing the blood-brain barrier penetration and avoiding off-target effects. The ability of the 3-fluoro-3-aryl azetidine motif to reduce pKa while maintaining a suitable lipophilicity profile makes it an attractive scaffold for CNS targets. Several research programs have explored 3-substituted azetidines as triple reuptake inhibitors for the treatment of depression.[11] The introduction of a fluorine atom at the 3-position alongside an aryl group can modulate the potency and pharmacokinetic properties of these compounds.[12]

Case Study 2: Enzyme Inhibitors

The conformational rigidity of the 3-fluoro-3-substituted azetidine ring can be exploited to position key functional groups for optimal interaction with an enzyme's active site. For example, in the design of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, fluorinated azetidine amides have shown potent activity.[13] The fluorine atom can also enhance binding through favorable interactions with the protein backbone or by displacing water molecules from the active site.

Conclusion and Future Outlook

The 3-fluoro-3-substituted azetidine scaffold represents a confluence of two powerful strategies in modern medicinal chemistry: the use of strained rings to impart conformational rigidity and the application of fluorine to modulate physicochemical properties. As synthetic methodologies for accessing these complex scaffolds become more robust and scalable, their adoption in drug discovery programs is set to increase. The ability to fine-tune pKa, lipophilicity, and conformational preference in a predictable manner makes the 3-fluoro-3-substituted azetidine a valuable tool for addressing the multifaceted challenges of drug design. Future research will likely focus on the development of novel stereoselective syntheses and a deeper computational and experimental understanding of the conformational intricacies of these unique molecules, further solidifying their role as a privileged scaffold in the pharmacopeia of the future.

References

- Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. (2017). The synthetic method of 3 fluoro azetidine derivatives. CN105384673B.

-

Leonori, D., & Bertrand, J. (2025). A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction. Nature Chemistry. [Link]

-

Schindler, C. S. (2019). Functionalized Azetidines Via Visible Light-Enabled Aza Paternò-Büchi Reactions. ChemRxiv. [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

-

Moses, J. E., & Barrow, A. S. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Bull, J. A., & Tredwell, M. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. [Link]

-

Zhu, G., & Zhou, G. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers. [Link]

-

Soloshonok, V. A. (2017). Mechanistic rationale of the “electrophilic” fluorination of 3-oxo-3-phenylpropionate 5 to 2-fluoro-3-oxo-3-phenylpropionate 6. Molecules. [Link]

-

Burkart, M. D., & Leroy, J. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(14), 5264–5279. [Link]

-

Genêt, J.-P., Durand, J.-O., Roland, S., Savignac, M., & Jung, F. (1997). Synthesis of 3-fluoro azetidinone by electrophilic fluorination. Tetrahedron Letters, 38(1), 69–72. [Link]

-

Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Grygorenko, O., et al. (2022). Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

-

Hu, X.-G., & Hunter, L. (2013). The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. ResearchGate. [Link]

-

Gredy, J.-F., et al. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. [Link]

-

Grygorenko, O., et al. (2022). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

- NeuroSearch A/S. (2001). Azetidine compounds in cns and eye diseases. WO2001007022A2.

-

Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15786–15810. [Link]

-

Singh, A., & Kumar, R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. [Link]

-

Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Formaggio, F., et al. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

-

Grygorenko, O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

-

Kitamura, M. (2017). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules. [Link]

-

Dechantsreiter, M. A., et al. (2021). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

-

O'Hagan, D., et al. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

-

Gouverneur, V., & Lectard, S. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. [Link]

-

Chambers, R. D., et al. (1999). Elemental fluorine. Part 14. 1 Electrophilic fluorination and nitrogen functionalisation of hydrocarbons. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Wang, X.-R., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ResearchGate. [Link]

-

Carreira, E. M., et al. (2023). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry. [Link]

-

Liu, W.-B., & Shen, X. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

-

Fustero, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. [Link]

-

Uesugi, S.-i., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

-

Eastgate, M. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of Organic Chemistry. [Link]

-

Avdagić, A., et al. (2025). Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. ResearchGate. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 8. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sci-Hub. The stereoselective synthesis of 3-fluoro-azetidinones / Tetrahedron Letters, 1991 [sci-hub.box]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2001007022A2 - Azetidine compounds in cns and eye diseases - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

The Strategic Incorporation of Fluorine and Hydroxymethyl Groups in Azetidines: A Technical Guide to Unlocking Novel Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold as a Privileged Motif in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in modern drug discovery.[1] Their inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding to biological targets and improve pharmacokinetic profiles.[1] When compared to their more common five- and six-membered counterparts, such as pyrrolidines and piperidines, azetidines provide a distinct vector space for substituent placement, allowing for fine-tuning of molecular properties.[2] The incorporation of fluorinated and hydroxymethyl substituents onto the azetidine core has proven to be a particularly fruitful strategy for modulating biological activity, offering medicinal chemists a powerful toolkit to address challenges in drug design.[3][4] This guide provides an in-depth exploration of the potential biological activity of fluorinated hydroxymethyl azetidines, from the fundamental principles governing their behavior to practical experimental protocols for their evaluation.

The "Fluorine Effect": A Game-Changer in Azetidine Physicochemistry and Conformation

The strategic replacement of hydrogen with fluorine has become a cornerstone of modern medicinal chemistry, and its application to the azetidine scaffold is no exception.[3] The introduction of fluorine can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Modulation of Basicity (pKa) and Lipophilicity (LogP)

Fluorine's high electronegativity exerts a strong inductive effect, which can significantly lower the basicity of the azetidine nitrogen.[2] This reduction in pKa is often desirable, as it can mitigate off-target effects associated with highly basic amines.[2] Furthermore, fluorination can modulate a compound's lipophilicity, a critical parameter for membrane permeability and overall bioavailability. While a single fluorine atom may have a modest effect, the introduction of motifs like a trifluoromethyl group can substantially increase lipophilicity.[3] A comprehensive study on fluorinated azetidine derivatives demonstrated that the number of fluorine atoms and their proximity to the nitrogen atom are the primary determinants of the compound's basicity.[3]

Conformational Control: The Power of Gauche Effects and Charge-Dipole Interactions

Beyond its influence on physicochemical properties, fluorine can also impose conformational constraints on the azetidine ring.[6] The puckered nature of the azetidine ring can be influenced by stereoselective fluorination through effects such as electrostatic attraction between the fluorine and a protonated nitrogen (F⋯N+) and hyperconjugation.[6] These interactions can stabilize specific ring conformations, which can be crucial for optimizing interactions with a biological target.[7][8] This conformational locking can pre-organize the molecule into a bioactive conformation, potentially increasing potency and selectivity.

Synthetic Avenues to Fluorinated Hydroxymethyl Azetidines

The exploration of the biological potential of fluorinated hydroxymethyl azetidines is critically dependent on the availability of robust synthetic methodologies. Several strategies have been developed to access these valuable building blocks. A common approach involves the synthesis of 2-(trifluoromethyl)azetidines through the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[2][9] These reactions allow for the introduction of diverse substituents at the 3-position of the azetidine ring.[2][9] Additionally, methods for the preparation of racemic and optically active trifluoromethyl azetidines from various precursors have been reviewed, providing a toolkit for chemists to generate a wide range of derivatives for biological screening.[10] The synthesis of 2-hydroxymethyl azetidines is also well-established, and these can be converted to other functional groups, such as 2-chloromethyl azetidines, for further elaboration.[11]

Key Biological Activities and Therapeutic Potential

The unique structural and electronic properties of fluorinated hydroxymethyl azetidines have led to their investigation in a variety of therapeutic areas.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

Fluorinated azetidine amides have shown promise as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes.[4] In one study, cyclohexylglycine amides of fluorinated azetidines displayed unexpectedly potent activity against DPP-IV.[4] The conformational constraints imposed by the fluorinated azetidine ring likely contribute to a favorable binding orientation in the enzyme's active site.

Anticancer Activity through Tubulin Polymerization Inhibition

A significant breakthrough in the application of fluorinated azetidines in oncology has been the discovery of a chiral fluorinated azetidin-2-one as a potent inhibitor of tubulin polymerization.[12] This compound exhibited remarkable activity against a panel of cancer cell lines, including a drug-resistant line, with IC50 values in the nanomolar range.[12] Mechanistic studies revealed that the compound disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] Notably, this fluorinated azetidin-2-one also demonstrated improved metabolic stability and aqueous solubility compared to the natural product combretastatin A-4, highlighting the advantages of this scaffold.[12]

Antiviral and Antimicrobial Potential

The azetidine scaffold has also been explored for its potential in treating infectious diseases.[13] For instance, fluorinated azetidine-based pyrazole hybrids have been evaluated for their antiviral activity against the Hepatitis C virus (HCV).[14] Some of these compounds displayed good inhibitory activity against the HCV genotype-1b replicon system.[14] Furthermore, various azetidine derivatives have been screened for their antimicrobial properties, with some showing activity against both Gram-positive and Gram-negative bacteria.[15]

Experimental Protocols for Biological Evaluation

A systematic approach to evaluating the biological activity of novel fluorinated hydroxymethyl azetidines is essential. The following are foundational protocols for preliminary screening.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay is a crucial first step to determine the general toxicity of the compounds against mammalian cells and to identify potential anticancer agents.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-